molecular formula C9H16ClF2N B13469036 4,4-Difluoro-decahydroquinoline hydrochloride CAS No. 2919961-71-8

4,4-Difluoro-decahydroquinoline hydrochloride

Cat. No.: B13469036
CAS No.: 2919961-71-8
M. Wt: 211.68 g/mol
InChI Key: JNVUMQUTOGHMNI-UHFFFAOYSA-N
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Description

4,4-Difluoro-decahydroquinoline hydrochloride is a chemical compound with the molecular formula C9H16ClF2N It is a derivative of decahydroquinoline, where two hydrogen atoms are replaced by fluorine atoms at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-decahydroquinoline hydrochloride typically involves the fluorination of decahydroquinoline. One common method is the reaction of decahydroquinoline with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-decahydroquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it back to decahydroquinoline.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Decahydroquinoline.

    Substitution: Various substituted decahydroquinoline derivatives.

Scientific Research Applications

4,4-Difluoro-decahydroquinoline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-decahydroquinoline hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluoropiperidine hydrochloride
  • 4,4-Difluoropyrrolidine hydrochloride
  • 4,4-Difluoroazetidine hydrochloride

Uniqueness

4,4-Difluoro-decahydroquinoline hydrochloride is unique due to its specific structure, which combines the stability of decahydroquinoline with the reactivity of fluorine atoms. This makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and advanced materials.

Properties

CAS No.

2919961-71-8

Molecular Formula

C9H16ClF2N

Molecular Weight

211.68 g/mol

IUPAC Name

4,4-difluoro-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride

InChI

InChI=1S/C9H15F2N.ClH/c10-9(11)5-6-12-8-4-2-1-3-7(8)9;/h7-8,12H,1-6H2;1H

InChI Key

JNVUMQUTOGHMNI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(CCN2)(F)F.Cl

Origin of Product

United States

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